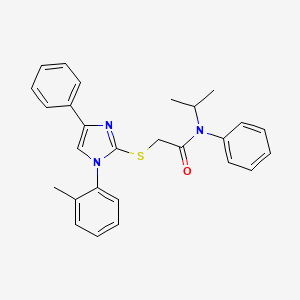

![molecular formula C20H22N2O3S2 B2386932 Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 268733-39-7](/img/structure/B2386932.png)

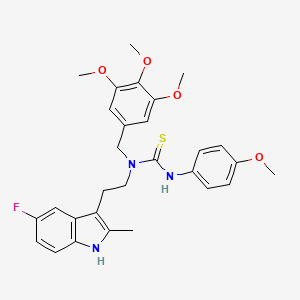

Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can react with different nucleophiles and electrophiles to form new heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

This compound has been utilized as a precursor in the synthesis of diverse heterocycles, demonstrating significant pharmacological potentials, such as anticancer, anti-rheumatic, antimicrobial, and antioxidant activities.

- Anticancer Activity: It has been used to synthesize new heterocycles with potent activity against colon cancer cell lines, showcasing its relevance in developing anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020).

- Anti-rheumatic Potential: Derivatives of this compound, along with its metal complexes, have shown significant antioxidant, analgesic, and anti-rheumatic effects, highlighting its potential in treating rheumatic diseases (Sherif & Hosny, 2014).

- Antimicrobial and Antioxidant Studies: The compound's derivatives have exhibited excellent antibacterial and antifungal properties, along with remarkable antioxidant potential, indicating its use in addressing microbial infections and oxidative stress (Raghavendra et al., 2016).

Structural and Synthetic Importance

- Synthetic Building Block: It serves as a building block for synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis for generating pharmacologically active molecules.

- Heterocyclic Synthesis: The compound's reactivity has been explored to create a wide range of heterocyclic systems, such as pyrazoles, pyridazines, and pyrimidines, with high potential pharmaceutical uses, further emphasizing its significance in medicinal chemistry research (Mohareb, Mohamed, & Wardakhan, 2000).

Wirkmechanismus

The mode of action would depend on the specific targets of the compound. Generally, the compound could bind to its targets, altering their function and leading to changes in cellular processes .

The biochemical pathways affected by the compound would also depend on its specific targets. If the compound targets enzymes, it could affect metabolic pathways. If it targets receptors, it could affect signaling pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors. The compound’s bioavailability would depend on its absorption and metabolism .

The results of the compound’s action would be the cellular and molecular effects resulting from its interaction with its targets. This could include changes in gene expression, enzyme activity, cell proliferation, or cell signaling .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(2-phenylacetyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-2-25-19(24)17-14-10-6-7-11-15(14)27-18(17)22-20(26)21-16(23)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H2,21,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKPZXKQWKCVHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386855.png)

![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)

![1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2386857.png)

![methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate](/img/structure/B2386862.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386863.png)

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)